Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
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Overview
Description
Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of glycyl, lysyl, ornithyl, and serine residues, with a unique diaminomethylidene group attached to the ornithyl residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: The lysyl and ornithyl residues can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylated serine derivatives.
Reduction: Aminated derivatives of the diaminomethylidene group.
Substitution: Modified peptides with substituted lysyl or ornithyl residues.
Scientific Research Applications
Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-lysyl-L-ornithyl-L-serine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
Glycyl-L-lysyl-N~5~-(methylidene)-L-ornithyl-L-serine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.
Uniqueness
Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This group can enhance binding affinity to specific targets and influence the compound’s reactivity in various chemical reactions.
Properties
CAS No. |
798540-54-2 |
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Molecular Formula |
C17H34N8O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H34N8O6/c18-6-2-1-4-10(23-13(27)8-19)14(28)24-11(5-3-7-22-17(20)21)15(29)25-12(9-26)16(30)31/h10-12,26H,1-9,18-19H2,(H,23,27)(H,24,28)(H,25,29)(H,30,31)(H4,20,21,22)/t10-,11-,12-/m0/s1 |
InChI Key |
CETCMWHZXKLPHB-SRVKXCTJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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